BenchChemオンラインストアへようこそ!

Ethyl 3-methoxy-2-nitrobenzoate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-methoxy-2-nitrobenzoate (CAS 10573-02-1) uniquely combines an ortho-nitro group with a meta-methoxy substituent on an ethyl benzoate core, generating a distinct reactivity and physicochemical profile unavailable from regioisomers. The ortho-nitro enables a two-step reduction-cyclization to benzoxazinones and quinazolinones, while the ethyl ester provides a ~5.7-fold hydrolysis acceleration over unsubstituted benzoate—optimized for esterase-mediated prodrug activation. With a moderate LogP (1.78) and TPSA (78.67 Ų), it fills a specific property space for library synthesis and SAR campaigns targeting antimycobacterial or cholinesterase pathways. Specify the 2-nitro-3-methoxy substitution to ensure delivery of the synthetically versatile isomer.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 10573-02-1
Cat. No. B6354934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxy-2-nitrobenzoate
CAS10573-02-1
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(15-2)9(7)11(13)14/h4-6H,3H2,1-2H3
InChIKeyUEDJLCZLHFDZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methoxy-2-Nitrobenzoate (CAS 10573-02-1): Physicochemical Identity and Procurement-Relevant Classification


Ethyl 3-methoxy-2-nitrobenzoate (CAS 10573-02-1) is a disubstituted aromatic nitroester with the molecular formula C₁₀H₁₁NO₅ (MW 225.20 g/mol), characterized by an ortho-nitro group and a meta-methoxy substituent on the benzoate ring . The compound exists as a light yellow to yellow solid at ambient temperature with a melting point of approximately 133 °C and a calculated LogP of 1.78 . It is insoluble in water but freely soluble in common organic solvents, consistent with its moderate lipophilicity and polar surface area (TPSA 78.67 Ų) . The compound belongs to the nitrobenzoate ester class, which has been validated as a productive scaffold in antimycobacterial prodrug design and cholinesterase inhibitor discovery, though specific biological characterization of this exact derivative remains limited in the primary literature [1][2].

Why Ethyl 3-Methoxy-2-Nitrobenzoate Cannot Be Replaced by Generic Nitrobenzoate Analogs Without Experimental Validation


The combination and positional arrangement of the ortho-nitro and meta-methoxy substituents on the ethyl benzoate core generate a unique physicochemical and reactivity profile that cannot be replicated by simple in-class analogs. The ortho-nitro group introduces both a strong electron-withdrawing effect and steric hindrance at the ester carbonyl, accelerating alkaline hydrolysis relative to unsubstituted ethyl benzoate by approximately 5.7-fold (k = 462 vs 81.7 ×10⁻⁵ L mol⁻¹ sec⁻¹ for the monosubstituted ortho-nitro case), while the meta-methoxy group exerts a counterbalancing electron-donating effect that attenuates this rate [1]. Replacing the ethyl ester with a methyl ester alters LogP from 1.78 to approximately 1.91, shifting the lipophilicity balance [2]. Using the free acid (CAS 4920-80-3) eliminates the ester prodrug advantage entirely—esters of nitrobenzoic acids have demonstrated improved antimycobacterial activity over their corresponding free acids in head-to-head comparisons, attributable to enhanced membrane diffusion and intracellular esterase-mediated activation [3]. Positional isomers (e.g., ethyl 2-methoxy-3-nitrobenzoate, CAS 90923-07-2) relocate both the nitro and methoxy groups, fundamentally altering electronic distribution, steric environment around the ester, and biological target engagement [4].

Quantitative Differentiation Evidence: Ethyl 3-Methoxy-2-Nitrobenzoate vs. Closest Analogs


LogP and TPSA: Ethyl Ester Offers Distinct Lipophilicity Relative to Methyl Ester and Free Acid

Ethyl 3-methoxy-2-nitrobenzoate exhibits a computed LogP of 1.78 and a topological polar surface area (TPSA) of 78.67 Ų . By comparison, the methyl ester analog (CAS 5307-17-5) has a reported LogP of 1.91 with a PSA of 81.35 Ų [1], while the free acid (CAS 4920-80-3) has a LogP of 1.82 [2]. The ethyl ester thus presents the lowest LogP among the three forms, predicting marginally improved aqueous solubility relative to the methyl ester while retaining sufficient lipophilicity for membrane partitioning—an important consideration in prodrug design where both solubility in biological media and passive membrane diffusion are required [3].

Lipophilicity Drug-likeness Membrane permeability

Melting Point: 133°C vs. 142-144°C (Methyl Ester) and 253-258°C (Free Acid)—Implications for Handling and Formulation

The melting point of ethyl 3-methoxy-2-nitrobenzoate is reported as 133 °C . This is 9-11 °C lower than the melting point range of the methyl ester analog (142-144 °C) and approximately 120-125 °C lower than the free acid (253-258 °C) [1]. The substantially lower melting point relative to the free acid reflects the absence of strong intermolecular hydrogen bonding via the carboxylic acid dimer motif, while the difference from the methyl ester is consistent with reduced crystal lattice energy associated with the longer ethyl chain.

Solid-state properties Formulation Process chemistry

Ester Prodrug Advantage: Nitrobenzoate Esters Demonstrate Superior Antimycobacterial Activity Over Free Acids

In a systematic evaluation of 64 benzoate derivatives against M. tuberculosis, Pais et al. (2023) demonstrated that esters of weak acids consistently exhibit improved antimycobacterial activity over their corresponding free acids [1]. This finding extends earlier work showing that hexyl and phenyl esters of nitrobenzoic acids presented higher activity than the free acids, attributed to enhanced passive membrane diffusion of the ester prodrug form followed by intracellular activation via mycobacterial esterases [2][3]. While the specific ethyl 3-methoxy-2-nitrobenzoate was not individually tested in these studies, the class-level data establish that the ethyl ester form is mechanistically advantaged over the free acid (3-methoxy-2-nitrobenzoic acid, CAS 4920-80-3) for intracellular target engagement in mycobacterial systems. Importantly, the greater antitubercular activity of nitro derivatives was shown to be unrelated to their pKa values or hydrolysis rates, and no correlation was found between nitro-associated antimicrobial potency and cytotoxicity against THP-1 human monocytic cells [1].

Antimycobacterial Prodrug design Esterase activation

Ethyl Nitrobenzoate Scaffold Validated for Cholinesterase Inhibition: A Novel Chemotype Distinct from Established ChE Inhibitor Classes

Yeong et al. (2017) identified ethyl nitrobenzoates as a novel scaffold for cholinesterase (ChE) inhibition, synthesizing and evaluating 8 derivatives (compounds 2a-2h) against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The most potent compound (2f) demonstrated selective AChE inhibition with mixed-mode kinetics and low cytotoxicity in vitro [1][2]. While ethyl 3-methoxy-2-nitrobenzoate was not among the specific derivatives tested in this study, the core ethyl nitrobenzoate pharmacophore was established as a productive starting point for ChE inhibitor development, structurally distinct from established classes such as tacrine derivatives, donepezil-like compounds, and carbamate-based inhibitors [1]. The presence of the 2-nitro group in our target compound is particularly noteworthy, as the ortho-nitro substitution pattern creates a unique steric and electronic environment around the ester carbonyl that may influence binding interactions differently than the 4-fluoro-3-nitro substitution pattern employed in the Yeong series [3].

Cholinesterase inhibition Alzheimer's disease Novel scaffold

Ortho-Nitro Substitution Imparts Unique Hydrolysis Kinetics Compared to Meta- and Para-Nitro Regioisomers

Classical physical organic chemistry data from Roberts and Caserio (1977) reveals that the ortho-nitro substituent in ethyl benzoates produces a distinctive hydrolysis rate profile [1]. The specific rate constant for alkaline hydrolysis of ethyl ortho-nitrobenzoate is 462 ×10⁻⁵ L mol⁻¹ sec⁻¹, compared to 605 ×10⁻⁵ for the meta-nitro isomer and 8480 ×10⁻⁵ for the para-nitro isomer (85% ethanol-water, 30 °C) [1]. Critically, the ortho-nitro data point deviates from the linear Hammett correlation observed for meta- and para-substituted benzoates, indicating that steric and proximity effects unique to the ortho position modulate reactivity beyond simple electronic contributions [1]. For ethyl 3-methoxy-2-nitrobenzoate, the 2-nitro group occupies the ortho position relative to the ester, while the 3-methoxy group exerts an electron-donating mesomeric effect at the meta position. The combined substitution pattern creates a reactivity profile that is distinct from regioisomers such as ethyl 2-methoxy-3-nitrobenzoate (CAS 90923-07-2), where the methoxy group is ortho and the nitro group is meta relative to the ester [2]. This regioisomeric difference has practical consequences: the 2-methoxy-3-nitro isomer has been specifically claimed in DPP-IV inhibitor patents, suggesting that the positional arrangement of substituents critically determines biological target engagement [2].

Ester hydrolysis Ortho effect Reactivity tuning

Synthetic Versatility: The 2-Nitro Group Serves as a Latent Amino Function for Downstream Heterocycle Construction

The ortho-nitro group in ethyl 3-methoxy-2-nitrobenzoate serves as a latent amino (–NH₂) functionality accessible through well-established chemoselective reduction methods [1]. The proximity of the nitro group to the ester carbonyl (ortho relationship) enables cyclization chemistry upon reduction: the resulting ethyl 2-amino-3-methoxybenzoate can undergo intramolecular condensation to form benzoxazinone, quinazolinone, or benzimidazole scaffolds—privileged structures in medicinal chemistry [2]. This synthetic trajectory is not equally accessible from the 2-methoxy-3-nitro regioisomer (CAS 90923-07-2), where the nitro group is meta to the ester, precluding direct ortho-cyclization upon reduction [3]. The methyl ester analog (CAS 5307-17-5) shares the same reduction potential but differs in the hydrolytic lability of the ester group—the methyl ester may be more susceptible to premature hydrolysis under certain reductive conditions where selective cleavage is desired [4].

Nitro reduction Heterocycle synthesis Building block utility

Procurement-Driven Application Scenarios for Ethyl 3-Methoxy-2-Nitrobenzoate (CAS 10573-02-1)


Antimycobacterial Prodrug Lead Optimization Programs

Ethyl 3-methoxy-2-nitrobenzoate serves as a candidate ester prodrug scaffold for antimycobacterial drug discovery. As established by Pais et al. (2023), nitrobenzoate esters demonstrate improved activity against M. tuberculosis relative to their free acid counterparts through an esterase-mediated prodrug activation mechanism [1]. The ethyl ester's intermediate LogP (1.78) balances membrane permeability with aqueous solubility, positioning it between the more lipophilic methyl ester (LogP ~1.91) and the poorly permeable free acid (LogP 1.82, but ionized at physiological pH) [2]. Importantly, the absence of correlation between nitro-associated antimicrobial potency and cytotoxicity in the THP-1 model provides a favorable therapeutic window hypothesis for further exploration [1]. Researchers procuring this compound for antimycobacterial studies should prioritize the ester form over the free acid to leverage the validated prodrug activation pathway.

Ortho-Aminobenzoate-Derived Heterocycle Synthesis (Benzoxazinones, Quinazolines, Benzimidazoles)

The 2-nitro-3-methoxy substitution pattern uniquely positions the nitro group ortho to the ethyl ester, enabling a two-step reduction-cyclization sequence to access pharmaceutically relevant nitrogen heterocycles [3]. Upon chemoselective nitro reduction, the resulting ethyl 2-amino-3-methoxybenzoate can undergo spontaneous or acid-catalyzed cyclization with the ortho ester to form benzoxazin-4-one derivatives, or be further elaborated to quinazolinones and benzimidazoles [3]. This synthetic trajectory is a key differentiator from the regioisomeric ethyl 2-methoxy-3-nitrobenzoate (CAS 90923-07-2), where the nitro group is meta to the ester and cannot participate in ortho-cyclization chemistry [4]. For heterocyclic chemistry programs, the 3-methoxy-2-nitro substitution pattern should be explicitly specified in procurement to avoid inadvertent delivery of the synthetically less versatile regioisomer.

Cholinesterase Inhibitor Scaffold Exploration for Neurodegenerative Disease

The ethyl nitrobenzoate scaffold has been validated as a novel chemotype for cholinesterase inhibition by Yeong et al. (2017), with lead compound 2f demonstrating selective AChE inhibition, mixed-mode binding kinetics, and low cytotoxicity [5]. Ethyl 3-methoxy-2-nitrobenzoate offers a distinct substitution pattern (2-nitro, 3-methoxy) within this validated scaffold class, providing medicinal chemists with an alternative starting point for structure-activity relationship campaigns targeting Alzheimer's disease [5]. The ortho-nitro group's unique steric and electronic properties, which deviate from Hammett linearity in hydrolysis studies, may translate to differentiated cholinesterase binding interactions compared to the 4-fluoro-3-nitro substitution pattern explored in the original publication [5][6]. Procurement for ChE inhibitor programs should consider this compound as part of a focused library of diversely substituted ethyl nitrobenzoates.

Physicochemical Property-Driven Building Block Selection in Parallel Synthesis Libraries

For combinatorial chemistry and parallel synthesis applications, the distinct physicochemical profile of ethyl 3-methoxy-2-nitrobenzoate—LogP 1.78, TPSA 78.67 Ų, mp 133 °C—offers measurable differentiation from its closest analogs . Its lower LogP and TPSA relative to the methyl ester predict improved aqueous solubility and potentially better oral absorption characteristics, while its melting point (133 °C vs 142-144 °C for the methyl ester) facilitates handling in automated solid-dispensing systems that may be challenged by higher-melting solids . The ethyl ester group also provides differential hydrolytic stability compared to the methyl ester under both chemical and enzymatic conditions, which can be exploited in library design where a range of ester labilities is desired for property optimization [7]. When building a matrix of nitrobenzoate building blocks for library synthesis, the ethyl 3-methoxy-2-nitro substitution pattern fills a specific property space (moderate LogP, moderate mp, ortho-nitro reactivity) not duplicated by other commercially available analogs.

Quote Request

Request a Quote for Ethyl 3-methoxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.